-lambda~5~-phosphane CAS No. 59373-01-2](/img/structure/B14623461.png)
[4-(1,3-Dioxolan-2-yl)butan-2-ylidene](triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is a chemical compound that features a unique structure combining a dioxolane ring and a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane typically involves the reaction of a dioxolane derivative with a triphenylphosphane precursor. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may involve catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction could produce phosphane hydrides .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes .
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical manufacturing .
Mecanismo De Acción
The mechanism by which 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and selectivity in catalytic processes. The dioxolane ring and phosphane group provide a unique electronic environment that can stabilize reactive intermediates and facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the phosphane group.
Triphenylphosphane: A common phosphane ligand used in many catalytic processes.
1,3-Dioxanes: Compounds with a similar ring structure but different substituents.
Uniqueness
What sets 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane apart is its combination of a dioxolane ring and a phosphane group. This unique structure allows it to participate in a wider range of chemical reactions and applications compared to simpler dioxolanes or phosphanes .
Propiedades
Número CAS |
59373-01-2 |
|---|---|
Fórmula molecular |
C25H27O2P |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)butan-2-ylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H27O2P/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,25H,17-20H2,1H3 |
Clave InChI |
BWOSVTVKFHPOFI-UHFFFAOYSA-N |
SMILES canónico |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


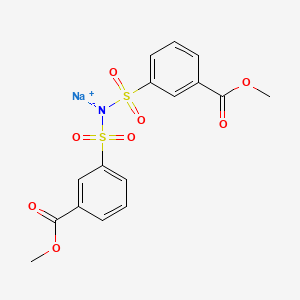
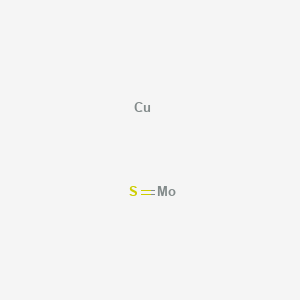
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)

![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
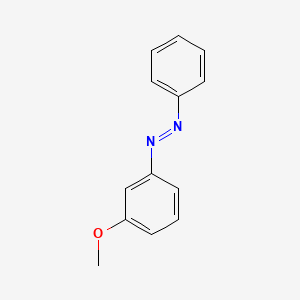

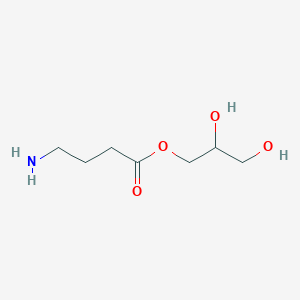


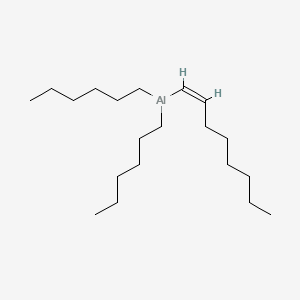
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


